molecular formula C19H13F3N4O B2420660 6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-65-1

6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2420660
CAS No.: 1251694-65-1
M. Wt: 370.335
InChI Key: YUXFPXQPNOAMGC-UHFFFAOYSA-N
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Description

6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(11-15)12-25-18(27)26-17(24-25)10-9-16(23-26)14-6-2-1-3-7-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXFPXQPNOAMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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